molecular formula C16H10ClN3O2S2 B12136163 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12136163
M. Wt: 375.9 g/mol
InChI Key: ITYJPEGYMVJQNF-JYRVWZFOSA-N
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Description

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C18H10ClN3O3S2 and a molecular weight of 415.88 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring, a pyridine moiety, and a benzamide group. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base, followed by the reaction with pyridine-4-carbaldehyde . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart from similar compounds is its unique combination of structural features, including the pyridine moiety and the thiazolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-12-3-1-2-11(9-12)14(21)19-20-15(22)13(24-16(20)23)8-10-4-6-18-7-5-10/h1-9H,(H,19,21)/b13-8-

InChI Key

ITYJPEGYMVJQNF-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

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